3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride
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Overview
Description
3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dinitrophenyl group attached to a sulfanyl linker, leading to a diethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride typically involves the following steps:
Nitration: The starting material, 2,4-dinitroaniline, undergoes nitration to introduce the nitro groups at the 2 and 4 positions of the benzene ring.
Sulfonation: The nitro-substituted aniline is then sulfonated to introduce the sulfanyl group.
Amination: The sulfonated compound is further reacted with diethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure high yield and purity. The process involves the use of catalysts and solvents that are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions can occur at the nitro or sulfanyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxo derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Different derivatives based on the substituents introduced.
Scientific Research Applications
3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical assays and studies involving enzyme inhibition or activation.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride can be compared with other similar compounds, such as:
3-(2,4-Dinitrophenyl)sulfanyl-N,N-dimethylethan-1-amine;hydrochloride
3-(2,4-Dinitrophenyl)sulfanyl-N-ethyl-N-methylethan-1-amine;hydrochloride
3-(2,4-Dinitrophenyl)sulfanyl-N,N-diisopropylpropan-1-amine;hydrochloride
Properties
CAS No. |
7579-63-7 |
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Molecular Formula |
C13H20ClN3O4S |
Molecular Weight |
349.83 g/mol |
IUPAC Name |
3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N3O4S.ClH/c1-3-14(4-2)8-5-9-21-13-7-6-11(15(17)18)10-12(13)16(19)20;/h6-7,10H,3-5,8-9H2,1-2H3;1H |
InChI Key |
JZVXMQNKWPDOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |
Origin of Product |
United States |
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